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Introduction to Thiophene and its Derivatives

Thiophene is a five-membered aromatic heterocycle containing a single sulfur atom, with the
chemical formula C4Ha4S.[1] Its aromatic character, analogous to that of benzene, makes it a
stable and versatile scaffold in organic chemistry.[1][2] Thiophene and its derivatives are found
in some natural products, such as in plants of the Asteraceae family, and are prevalent in
petroleum and coal tar.[1][3] The thiophene nucleus is considered a "privileged scaffold" in
medicinal chemistry due to its ability to act as a bioisostere for benzene rings, often improving
pharmacokinetic properties and metabolic stability of drug candidates.[4] Consequently,
thiophene derivatives exhibit a vast spectrum of pharmacological activities, including
anticancer, antimicrobial, anti-inflammatory, and CNS-related effects.[5][6][7] Furthermore, the
unique electronic properties of thiophenes have led to their extensive use in materials science,
particularly in the development of organic semiconductors, conducting polymers like
polythiophene, and materials for organic light-emitting diodes (OLEDs) and organic
photovoltaics (OPVSs).[5][8] This guide provides a comprehensive overview of the synthesis,
reactivity, and applications of thiophene derivatives, complete with detailed experimental
protocols, quantitative data, and workflow visualizations.

Synthesis of Thiophene Derivatives

The construction of the thiophene ring can be achieved through several classical and modern
synthetic methodologies.
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Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classical method for preparing thiophenes by reacting a 1,4-
dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P4S10) or
Lawesson's reagent.[6][8][9] The reaction involves the conversion of the carbonyl groups to
thiocarbonyls, followed by tautomerization and cyclization with subsequent dehydration to form
the aromatic thiophene ring.[10]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of Substituted
Thiophenes[11]

o Materials:

o Substituted 1,4-diketone (0.5 mmol, 1.0 equiv)

[¢]

Lawesson's Reagent (0.6 mmol, 1.2 equiv, 243 mg)

[¢]

Toluene (5 mL)

o

10 mL microwave reactor vial with a magnetic stir bar

o

Microwave synthesizer
e Procedure:

o Reaction Setup: In a 10 mL microwave reactor vial, combine the 1,4-diketone (0.5 mmol)
and Lawesson's Reagent (243 mg, 0.6 mmol).

o Solvent Addition: Add toluene (5 mL) and a magnetic stir bar to the vial.
o Vessel Sealing: Securely cap the reaction vessel.

o Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate the
mixture at 150°C for 10-20 minutes. Reaction progress can be monitored by Thin Layer
Chromatography (TLC).

o Work-up: After cooling the reaction to room temperature, concentrate the mixture under
reduced pressure to remove the toluene.

© 2025 BenchChem. All rights reserved. 2/20 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2935800/
https://www.researchgate.net/figure/A-Schematic-representation-of-HER2-regulation-by-lapatinib-and-neratinib-via-elevation_fig4_333441495
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_2_Acetylthiophene.pdf
https://www.quora.com/What-is-the-Paal-Knorr-synthesis-of-a-thiophene-mechanism
https://www.scribd.com/document/937826808/1Fiesselmann-Thiophene-Synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Purification: Purify the crude residue by flash column chromatography on silica gel,
typically using a hexane/ethyl acetate gradient, to yield the pure substituted thiophene.

Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile multi-component reaction for the synthesis of 2-
aminothiophenes. It involves the condensation of a ketone or aldehyde with an a-cyanoester
(or other active methylene nitrile) in the presence of elemental sulfur and a base.[6][12] The
reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur
and subsequent intramolecular cyclization.[12][13]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes (Conventional Heating)[13]
e Materials:

o Carbonyl compound (ketone or aldehyde) (10 mmol, 1.0 equiv)

[¢]

Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (10 mmol, 1.0 equiv)

[e]

Elemental Sulfur (10 mmol, 1.0 equiv, 320 mg)

o

Morpholine (or another amine base like diethylamine) (20 mmol, 2.0 equiv)

[¢]

Ethanol (or Methanol) (30 mL)
e Procedure:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a
condenser, combine the carbonyl compound (10 mmol), the active methylene nitrile (10
mmol), and elemental sulfur (320 mg, 10 mmol) in ethanol (30 mL).

o Base Addition: Add morpholine (20 mmol) to the suspension.

o Reaction: Stir the mixture at a controlled temperature, typically between room temperature
and 50°C. The reaction is often exothermic and may require initial cooling. Monitor the
reaction progress by TLC until the starting materials are consumed (typically 1-4 hours).
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o Work-up: Upon completion, cool the reaction mixture in an ice bath to precipitate the
product. Collect the solid by vacuum filtration.

o Purification: Wash the collected solid with cold ethanol to remove impurities. If necessary,
the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol
or isopropanol).

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid
derivatives. The core transformation involves the condensation of a,[3-acetylenic esters with
thioglycolic acid derivatives in the presence of a base.[7][14] The mechanism involves a
sequence of base-catalyzed conjugate additions followed by cyclization and tautomerization.
[14]

Experimental Protocol: Fiesselmann Synthesis of Ethyl 2-(4-nitrophenyl)thiophene-5-
carboxylate[11]

o Materials:

o Freshly cut sodium metal (0.46 g, 0.02 mol)

o

Absolute ethanol (100 mL)

[¢]

Ethyl 4-nitrobenzylthioacetate (5.10 g, 0.02 mol)

[¢]

Appropriate a,B-acetylenic ester (e.g., ethyl propiolate)

[e]

Ice bath, round-bottom flask, condenser, magnetic stirrer
e Procedure:

o Prepare Sodium Ethoxide: To a round-bottom flask containing absolute ethanol (100 mL),
carefully add freshly cut sodium metal (0.46 g) in small portions. Allow the sodium to react
completely to form a solution of sodium ethoxide.

o Reactant Addition: Cool the ethanolic sodium ethoxide solution to 5°C using an ice bath.
Slowly add ethyl 4-nitrobenzylthioacetate (5.10 g) with stirring. Then, add the
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corresponding a,-acetylenic ester.

o Reaction: Reflux the mixture for 4 to 6 hours, monitoring the reaction's completion by TLC.

o Work-up: After the reaction is complete, cool the mixture and pour it into ice water. If a
solid precipitates, collect it by filtration. If not, extract the aqueous mixture with an
appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

o Purification: Wash the collected solid or the organic extract with water, dry the organic
phase over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the
crude product by recrystallization from a suitable solvent (e.g., ethanol).

Electrophilic Aromatic Substitution

The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution
(SEAr) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation.[15]
The substitution occurs preferentially at the C2 (a) position because the intermediate
carbocation (o-complex) is more stabilized by resonance involving the sulfur atom's lone pair
compared to attack at the C3 () position.[15]

Experimental Protocol: Nitration of Thiophene to 2-Nitrothiophene[16][17]

o Caution: The reaction of nitric acid with acetic anhydride is highly exothermic and potentially
explosive. Nitrated thiophenes are toxic.[16][17] This procedure must be performed in a well-
ventilated fume hood with appropriate personal protective equipment.

o Materials:

o Thiophene (8.4 g, 0.1 mol)

[e]

Acetic anhydride (34 g, 0.33 mol)

o

Fuming nitric acid (sp. gr. 1.51) (8.0 g, 0.12 mol)

[¢]

Glacial acetic acid (60 g)

Ice-water bath

[e]
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e Procedure:

o Prepare Nitrating Mixture: In a flask, carefully add fuming nitric acid (8.0 g) to glacial acetic
acid (60 g) with cooling.

o Prepare Thiophene Solution: In a separate flask, dissolve thiophene (8.4 g) in acetic
anhydride (34 g).

o Reaction Setup: Place half of the nitric acid/acetic acid solution into a three-necked flask
equipped with a stirrer, thermometer, and dropping funnel. Cool the flask to 10°C in an ice-
water bath.

o Nitration: While stirring, slowly add half of the thiophene/acetic anhydride solution
dropwise, maintaining the temperature below room temperature. After the initial addition,
cool the mixture back to 10°C and add the remaining nitric acid solution. Then, continue
the dropwise addition of the remaining thiophene solution.

o Completion: After the addition is complete, allow the mixture to stand at room temperature
for 2 hours.

o Work-up: Pour the reaction mixture onto crushed ice. The product will separate as a heavy
yellow oil. Separate the oil, wash it with water, then with a dilute sodium carbonate
solution, and finally with water again.

o Purification: Dry the crude product over anhydrous calcium chloride and purify by vacuum
distillation to obtain 2-nitrothiophene.

Experimental Protocol: Bromination of Thiophene[18][19]
o Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.
e Materials:

o Thiophene

o N-Bromosuccinimide (NBS)

o Acetonitrile or Tetrahydrofuran (THF)
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o lIce bath

e Procedure:

o Reaction Setup: Dissolve the thiophene derivative (1.0 equiv) in the chosen solvent (e.g.,
acetonitrile or THF) in a round-bottom flask under a nitrogen atmosphere. Cool the
solution to 0°C in an ice bath.

o Reagent Addition: Add N-Bromosuccinimide (1.0-1.2 equiv) portion-wise to the stirred
solution.

o Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to
several hours. Monitor the reaction progress by TLC.

o Work-up: Quench the reaction by adding water. Extract the mixture with an organic solvent
(e.g., dichloromethane or ethyl acetate).

o Purification: Wash the combined organic layers with water and brine, then dry over
anhydrous sodium sulfate. After filtering, remove the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings,
are powerful tools for the functionalization of thiophene rings. These reactions typically involve

the coupling of a halothiophene (or thienylboronic acid/ester) with an organoboron or organotin
reagent.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Thienylboronic Acid[2][5]
o Materials:

o Aryl halide (e.g., Aryl bromide, 1.0 mmol, 1.0 equiv)

o 3-Thienylboronic acid (1.2 mmol, 1.2 equiv)

o Palladium(ll) Acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
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[e]

SPhos (ligand) (0.04 mmol, 4 mol%)

o

Potassium Carbonate (K2CO3), finely powdered (2.0 mmol, 2.0 equiv)

[¢]

1,4-Dioxane (8 mL) and Water (2 mL), degassed

[¢]

Schlenk flask, magnetic stir bar, condenser, inert gas (Argon or Nitrogen)

e Procedure:

o Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, 3-thienylboronic
acid, Pd(OAc)2, SPhos, and K2CO:s.

o Inert Atmosphere: Seal the flask and evacuate/backfill with an inert gas three times.

o Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via
syringe.

o Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously. Monitor the
reaction by TLC or LC-MS (typically 12-24 hours).

o Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and
water (20 mL). Separate the organic layer and extract the aqueous layer twice with ethyl
acetate.

o Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium
sulfate. Concentrate under reduced pressure and purify the crude product by column
chromatography.

Experimental Protocol: Stille Coupling of Bromothiophene[1][20]
o Caution: Organotin reagents are highly toxic. Handle with appropriate safety precautions.
o Materials:

o Bromothiophene (e.g., 3,4-dibromothiophene, 1.0 equiv)

o Organostannane reagent (e.g., Tributyl(vinyl)tin, 1.1 equiv)
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o Pd(PPhs)a (0.03 equiv, 3 mol%)
o Anhydrous and degassed Toluene

o Schlenk flask, magnetic stir bar, condenser, inert gas (Argon or Nitrogen)

e Procedure:

o Reaction Setup: To a flame-dried Schlenk tube, add the bromothiophene and the
organostannane reagent.

o Inert Atmosphere: Subject the tube to three pump/purge cycles with argon.

o Solvent and Catalyst Addition: Add anhydrous, degassed toluene via syringe, followed by
the Pd(PPhs)4 catalyst.

o Reaction: Seal the tube and heat the reaction mixture to 90-110°C for 12-16 hours with
vigorous stirring.

o Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like
ethyl acetate. To remove tin byproducts, wash the organic layer with a saturated aqueous
solution of potassium fluoride (KF) and stir vigorously for at least one hour.

o Purification: Filter the mixture through Celite to remove precipitated tin salts. Wash the
organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure. Purify the residue by silica gel column chromatography.

Quantitative Data Summary
Reaction Yields for Thiophene Synthesis

The yields of thiophene synthesis vary significantly depending on the chosen method and the
specific substrates used. The following table provides representative yields for some of the
discussed reactions.

© 2025 BenchChem. All rights reserved. 9/20 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Synthesis .
Reactants Product Yield (%) Reference(s)
Method
2,5-
Acetonylacetone ] )
Paal-Knorr Dimethylthiophen  ~70% [10]
+ PaS10
e
2-Amino-4,5,6,7-
Cyclohexanone
] o tetrahydrobenzo[
Gewald Reaction  + Malononitrile + ) 42-98% [71[21]
s b]thiophene-3-
carbonitrile
Gewald Ketone + Various 2-
. . _ 55-87% [22]
(Microwave) Cyanoester + S Aminothiophenes
] 3-Hydroxy-2-
Fiesselmann ) ) .
) Various thiophenecarbox  Good to High [23]
Synthesis
ylates
4,5-
Dibromothiophen  4,5-
) ) e-2- Diarylthiophene-
Suzuki Coupling 50-85% [2]
carboxaldehyde 2-
+ Arylboronic carboxaldehyde
acid
2-
) ) Bromothiophene 2-
Suzuki Coupling ) ] ~90% [24]
+ Phenylboronic Phenylthiophene
acid
3,4- _
Mono- or Di-
) ] Dibromothiophen ) )
Stille Coupling substituted Varies [1]
e+
Thiophenes
Organostannane
o Thiophene + ) ]
Nitration 2-Nitrothiophene  ~78% [25]
HNO3s/Ac20
Bromination 2- 3-Bromo-2- 99% [3]
Methylbenzo[b]th  methylbenzo[b]th
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iophene + NBS iophene

Spectroscopic Data for Representative Thiophene

Derivatives

Spectroscopic techniques are essential for the structural elucidation of thiophene derivatives.

Below are typical data for 2-acetylthiophene and thiophene-2-carboxaldehyde.

Table 2a: Spectroscopic Data for 2-Acetylthiophene (CeHsOS)

Technique

Data Reference(s)

1H NMR (CDCls)

o (ppm): 7.6-7.7 (m, 2H,
H4/H5), 7.1 (m, 1H, H3), 2.56 [26]
(s, 3H, -COCHs3)

13C NMR (CDCls)

0 (ppm): 190.7 (C=0), 144.5
(C2), 133.8 (C4), 132.6 (CbH), [26]
128.2 (C3), 26.8 (-CHs)

IR (KBr, cm™1)

Key peaks: ~1660 (C=0

[27]
stretch), ~1410, ~1270, ~850

Mass Spec (El)

miz (%): 126 (M+, 42), 111

[26][28]
(IM-CHs]*, 100), 83, 43

Table 2b: Spectroscopic Data for Thiophene-2-carboxaldehyde (CsH4OS)
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Technique

Data

Reference(s)

1H NMR (CDCls)

o (ppm): 9.95 (s, 1H, -CHO),
7.80—7.77 (m, 2H, H3/H5),
7.22 (t, J = 4.3 Hz, 1H, H4)

13C NMR (CDCls)

3 (ppm): 183.1 (-CHO), 144.0
(C2), 136.5 (C5), 135.2 (C3),
128.4 (C4)

IR (KBr, cm™1)

Key peaks: ~2820, 2740
(Aldehyde C-H), ~1665 (C=0
stretch), ~1415, ~1230, ~855

[29][30]

Mass Spec (El)

miz (%): 112 (M*, 94), 111
(IM-H]*, 100), 83, 58, 45

Biological Activity of Thiophene Derivatives

The thiophene scaffold is present in numerous compounds with potent anticancer activity. The

table below summarizes the half-maximal inhibitory concentration (ICso) values for selected

thiophene derivatives against various cancer cell lines.
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known)
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] Hep3B (Liver) 5.46 Antiproliferative [17]
carboxamides
(2b)
Phenyl-
thiophene- ) _ .
) Hep3B (Liver) 8.85 Antiproliferative [17]
carboxamides
(2d)
Thieno[2,3- ) Tyrosine Kinase
oo HepG-2 (Liver) 5.3 o [31]
d]pyrimidine (5) Inhibitor
Thieno[2,3- ) Tyrosine Kinase
o HepG-2 (Liver) 3.3 . [31]
d]pyrimidine (8) Inhibitor
Thieno[2,3- Tyrosine Kinase
o MCF-7 (Breast) 4.13 o [31]
d]pyrimidine (8) Inhibitor
3-Hexyl-2,5-
bis(4- _
) 4T1 (Breast) 16 Antitumor
(methylthio)phen
yhthiophene
o SK-BR-3 HER2/EGFR
Lapatinib 0.015 ) .
(HER2+ Breast) Kinase Inhibitor
o BT474 (HER2+ HER2/EGFR
Lapatinib 0.018 ) o
Breast) Kinase Inhibitor

Applications in Drug Development and Materials

Science
Thiophene Derivatives as Kinase Inhibitors
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A significant number of thiophene-containing molecules function as protein kinase inhibitors, a
major class of anticancer drugs. Lapatinib, for instance, is a dual tyrosine kinase inhibitor that
targets both Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth
Factor Receptor (EGFR).[15] Overexpression of HER2 leads to the constitutive activation of
downstream pro-survival and pro-proliferative signaling pathways, primarily the PISK/Akt/mTOR
and Ras/Raf/MEK/ERK (MAPK) pathways.[5][12] Lapatinib reversibly binds to the intracellular
ATP-binding site of these receptors, blocking their autophosphorylation and subsequent
pathway activation, ultimately leading to decreased cell proliferation and increased apoptosis.
[13]
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Caption: HER2 signaling pathway and inhibition by Lapatinib.
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The development of such inhibitors follows a structured workflow, from initial screening to
preclinical studies.

Target Identification High-Throughput Screening Hit Identification Hit-to-Lead Lead Optimization Preclinical Development
(e.g., Kinase Dysregulation) (Thiophene Library) (Lead Generation) (SAR Studies) AD! g (In vivo & Toxicity)

Click to download full resolution via product page

Caption: Kinase inhibitor drug discovery workflow.

Thiophene Derivatives in Materials Science

In materials science, polythiophenes and oligothiophenes are prized for their semiconductor
properties. The synthesis and characterization of these materials involve a systematic workflow
to ensure the desired electronic and physical properties are achieved.
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Caption: Workflow for thiophene-based polymer synthesis.
Experimental Protocol: Synthesis of Polythiophene by Chemical Oxidative Polymerization[13]
» Materials:

o Thiophene monomer (1 mL)

o Anhydrous Ferric Chloride (FeCls) (mole ratio FeCls/thiophene = 2:1)

o Chloroform (100 mL)

o Methanol
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o Round bottom flask, magnetic stirrer

e Procedure:

[e]

Solution Preparation: In a round bottom flask, dissolve thiophene (1 mL) in chloroform
(100 mL) and stir for several minutes.

o Polymerization: To the stirred solution, add the required amount of anhydrous FeCls.
Continue stirring the mixture for 12 hours at room temperature.

o Isolation: After 12 hours, a brown precipitate of polythiophene will have formed. Filter the
dispersion to collect the precipitate.

o Purification: Extract the precipitate with methanol for 12 hours (e.g., using a Soxhlet
extractor) to remove residual catalyst and oligomers.

o Drying: After washing, dry the purified polythiophene precipitate at 70°C for 5 hours.

Conclusion

The thiophene scaffold remains a cornerstone of modern organic chemistry, bridging the worlds
of medicine and materials science. Its versatile reactivity allows for the construction of a vast
array of complex molecules through both classical and contemporary synthetic methods. For
drug development professionals, thiophene derivatives offer a proven platform for designing
potent and selective therapeutic agents, particularly in oncology. For materials scientists, they
are fundamental building blocks for the next generation of organic electronics. A thorough
understanding of the synthesis, reactivity, and structure-property relationships detailed in this
guide is crucial for harnessing the full potential of this remarkable heterocyclic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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